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molecular formula C5H6ClN3 B3024583 6-Chloro-5-methylpyridazin-3-amine CAS No. 66346-87-0

6-Chloro-5-methylpyridazin-3-amine

Cat. No. B3024583
M. Wt: 143.57 g/mol
InChI Key: UWDLNRUFHRYMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750007B2

Procedure details

3,6-dichloro-4-methylpyridazine 6 (1 g) was dissolved in 5 mL of ethanol and was added ammonium hydroxide (10 mL). The resulting reaction mixture was sealed in a pressure bottle and heated to 100° C. for 48 hours. The reaction mixture is cooled and the solvents were evaporated and purified by CombiFlash Companion using Hexane/DCM 40:60 solvent system (4 g normal phase RediSep Flash column with run time min at flow 18 mL/min) gave 0.640 g (72.7%) of 7 as yellow solid).
Name
3,6-dichloro-4-methylpyridazine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
72.7%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6](C(C3C=CC(N(C)C)=CC=3)=C[N:10]=2)[N:7]=1.[OH-].[NH4+].[CH2:22](O)C>>[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH2:10])=[CH:4][C:3]=1[CH3:22] |f:1.2|

Inputs

Step One
Name
3,6-dichloro-4-methylpyridazine
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=CN2)C2=CC=C(C=C2)N(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was sealed in a pressure bottle
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
purified by CombiFlash Companion

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(N=N1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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